6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE

Medicinal Chemistry Bromodomain Inhibition Regioisomerism

6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazine (CAS 58826-42-9) is a heterocyclic building block composed of a [1,2,4]triazole ring fused to a pyridazine core, bearing a single methoxy substituent at the 6-position. With a molecular weight of 150.14 g/mol, an exact mass of 150.05416 Da, a topological polar surface area of 52.3 Ų, and zero hydrogen bond donors, this compound exhibits physicochemical properties typical of a compact, polar heteroaromatic scaffold.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 58826-42-9
Cat. No. B3146051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE
CAS58826-42-9
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCOC1=NN2C=NN=C2C=C1
InChIInChI=1S/C6H6N4O/c1-11-6-3-2-5-8-7-4-10(5)9-6/h2-4H,1H3
InChIKeyBBQXPXXMGOLEPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazine (CAS 58826-42-9): Procurement-Relevant Identity and Core Properties


6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazine (CAS 58826-42-9) is a heterocyclic building block composed of a [1,2,4]triazole ring fused to a pyridazine core, bearing a single methoxy substituent at the 6-position [1]. With a molecular weight of 150.14 g/mol, an exact mass of 150.05416 Da, a topological polar surface area of 52.3 Ų, and zero hydrogen bond donors, this compound exhibits physicochemical properties typical of a compact, polar heteroaromatic scaffold [1]. It is commercially supplied as a research chemical with a typical minimum purity specification of 97% for laboratory use . While the triazolopyridazine class is explored in medicinal chemistry for kinase and bromodomain inhibition, the specific biological or pharmacological differentiation of this unsubstituted 6-methoxy regioisomer is not established in the primary literature, and its primary value proposition for procurement lies in its role as a defined, high-purity synthetic intermediate or reference standard.

6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazine (CAS 58826-42-9): Why In-Class Substitution Is Not Straightforward


The [1,2,4]triazolo[4,3-b]pyridazine scaffold can be functionalized at multiple positions, and the nature of the substituent at the 6-position directly governs the compound's chemical reactivity, electronic properties, and suitability as a synthetic intermediate [1]. For instance, the 6-chloro analog (CAS 28593-24-0) is a prime substrate for nucleophilic aromatic substitution (SNAr), enabling diverse derivatization, whereas the 6-methoxy derivative presents a far less reactive leaving group, instead serving as a stable, electron-rich partner for electrophilic functionalization or as a late-stage intermediate that avoids premature reactivity [1]. Conversely, the 6-methyl analog (CAS 18591-78-1) lacks the hydrogen-bond acceptor capability of the methoxy oxygen, altering solubility and molecular recognition properties [1]. Furthermore, the 3-methoxy regioisomer (found in drug candidates such as AZD5153) places the methoxy group on the triazole ring, creating a distinct hydrogen-bonding and steric environment critical for biological target engagement [2]. Therefore, substituting one 6-substituted triazolopyridazine for another without considering these divergent reactivity profiles and molecular interaction potentials can derail a synthetic route or invalidate structure-activity relationships.

6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazine (CAS 58826-42-9): Quantifiable Differentiation Evidence vs. Closest Analogs


Regioisomeric Identity: 6-Methoxy vs. 3-Methoxy Substitution Determines Biological Target Engagement

The differentiation between the 6-methoxy and 3-methoxy regioisomers is structurally absolute and pharmacologically decisive. In the clinical-stage BRD4 inhibitor AZD5153, the 3-methoxy group on the triazole ring is essential for binding, while the 6-position is occupied by a piperidine extension [1]. The compound 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine, with its methoxy group at the 6-position of the pyridazine ring, cannot replicate this binding mode and would serve as a negative control or a distinct starting scaffold in medicinal chemistry campaigns.

Medicinal Chemistry Bromodomain Inhibition Regioisomerism

Reactivity Divergence: 6-Methoxy vs. 6-Chloro as a Synthetic Handle

The 6-chloro analog is a premium substrate for SNAr reactions, whereas the 6-methoxy compound is not. In published synthetic protocols for related triazolopyridazine derivatives, 6-chloro-3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine undergoes facile displacement with amines and phenols to install a piperidine group at the 6-position in high yield (e.g., 62% yield for reaction with 4-(piperidin-4-yl)phenol) [1]. The 6-methoxy analog would resist such direct displacement, necessitating alternative functionalization strategies such as electrophilic aromatic substitution or O-demethylation followed by triflate formation.

Synthetic Chemistry Nucleophilic Aromatic Substitution Leaving Group Ability

Physicochemical Differentiation: Hydrogen Bonding Capacity vs. 6-Methyl Analog

The presence of the methoxy oxygen at the 6-position introduces a hydrogen bond acceptor (HBA) that is absent in the 6-methyl analog. Computed molecular properties highlight this difference: the 6-methoxy compound has a topological polar surface area (TPSA) of 52.3 Ų and 4 HBA counts, while the 6-methyl analog (C₆H₆N₄, MW 134.14 g/mol) has a TPSA of 43.1 Ų and 3 HBA counts [1][2]. This 21% increase in TPSA for the methoxy derivative directly impacts solubility and membrane permeability considerations in lead optimization.

Physicochemical Properties Hydrogen Bonding Drug-likeness

Commercial Availability and Purity Benchmarking Against Closest Analogs

Comparing vendor-certified purity specifications provides a practical differentiation for procurement. The target compound is offered by multiple vendors with a minimum purity of 97% . In contrast, the 6-methyl analog is typically supplied at 95% purity , and the 6-chloro analog similarly at 95–97% . The higher standardized purity of the 6-methoxy compound may reduce the need for in-house repurification in sensitive applications.

Chemical Procurement Purity Specification Supply Chain

6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazine (CAS 58826-42-9): Evidence-Backed Application Scenarios for Procurement


Orthogonal Medicinal Chemistry Scaffold for Bromodomain and Kinase Inhibitor Programs

For research groups actively exploring 3-methoxy-[1,2,4]triazolo[4,3-b]pyridazine series (e.g., AZD5153-based BRD4 inhibitors), the 6-methoxy regioisomer serves as a structurally orthogonal scaffold to probe the impact of moving the methoxy substituent from the triazole to the pyridazine ring. As established in Section 3, the regioisomeric difference precludes the compound from engaging the same binding mode, making it a powerful tool for selectivity profiling and chemical biology studies [1].

Synthetic Intermediate Requiring a Non-Labile 6-Position Handle

When a synthetic sequence demands a triazolopyridazine core that is inert to nucleophilic displacement at the 6-position, the 6-methoxy compound is the indicated choice over the 6-chloro analog. This is supported by the reactivity divergence evidence in Section 3, showing the 6-chloro derivative undergoes facile SNAr (62% yield for piperidine displacement), while the methoxy group remains stable under these conditions, allowing selective functionalization elsewhere on the scaffold [2].

Physicochemical Property Optimization in Fragment-Based Drug Design

The quantifiable differences in TPSA (52.3 vs. 43.1 Ų) and HBA count (4 vs. 3) between the 6-methoxy and 6-methyl analogs (Section 3) provide a data-driven basis for selecting the methoxy compound when increased polarity and hydrogen-bonding capacity are desirable for improving aqueous solubility or modulating off-target binding. This rationale is critical for fragment-based approaches where small property changes drive large selectivity outcomes.

High-Purity Analytical Reference Standard for Chromatography and Spectroscopy

Given its availability at a minimum 97% purity from multiple suppliers (Section 3), the 6-methoxy compound is suitable as a reference standard for HPLC, LC-MS, and NMR method development when analyzing triazolopyridazine-containing reaction mixtures or stability samples. Its higher purity floor relative to the 6-methyl analog (95%) reduces the risk of impurity interference in critical analytical workflows.

Quote Request

Request a Quote for 6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.